N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine
Overview
Description
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine: is an organic compound with the molecular formula C36H32N6 It is known for its unique structure, which includes multiple amine groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine typically involves the reaction of 4-aminobenzene derivatives with 1,4-phenylenediamine. One common method includes the use of 4,4’-biphenyldialdehyde and isophthalaldehyde as reactants, which are combined with N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine under specific conditions . The reaction is characterized by the formation of polymer particles, which are then analyzed using techniques such as SEM, FTIR, and XRD.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple amine groups, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce various amine-substituted compounds.
Scientific Research Applications
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine involves its interaction with various molecular targets and pathways. The compound’s multiple amine groups allow it to form strong bonds with other molecules, influencing their chemical behavior. This interaction can lead to changes in the structure and function of the target molecules, which is the basis for its various applications .
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-1,4-phenylenediamine: This compound has similar structural features but includes methoxy groups instead of amine groups.
Tetrakis(4-aminophenyl)methane: Another related compound with a central methane core instead of a benzene ring.
Uniqueness: N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is unique due to its multiple amine groups and central benzene ring, which provide distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H,31-34H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPYYSKDNVAARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062951 | |
Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3283-07-6 | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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